![molecular formula C15H16N2O3 B1234342 N-(3-acetylphenyl)-5-propan-2-yl-3-isoxazolecarboxamide](/img/structure/B1234342.png)
N-(3-acetylphenyl)-5-propan-2-yl-3-isoxazolecarboxamide
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Overview
Description
N-(3-acetylphenyl)-5-propan-2-yl-3-isoxazolecarboxamide is an aromatic amide.
Scientific Research Applications
Synthesis and Biological Evaluation
- The chemical reactivity of N-(3-acetylphenyl)-5-propan-2-yl-3-isoxazolecarboxamide derivatives was explored, particularly focusing on synthesizing pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives. Some chlorinated compounds exhibited significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. This highlights the potential of these derivatives in cancer research (Fahim & Shalaby, 2019).
Anticonvulsant Properties
- Research into N-aryl isoxazolecarboxamides, including N-(3-acetylphenyl)-5-propan-2-yl-3-isoxazolecarboxamide derivatives, revealed considerable anticonvulsant activity, especially in the MES test. The specific substitution patterns on the phenyl ring were found to be crucial for the activity (Lepage et al., 1992).
Anti-inflammatory Activity
- Novel indole derivatives, including N-(4-acetylphenyl)-(2 or 4)-(indol-3-yl)alkylcarboxamides, demonstrated promising anti-inflammatory activity with lower ulcerogenic liability compared to standard treatments. This suggests their potential application in anti-inflammatory therapies (Verma et al., 1994).
Herbicidal Activity
- A series of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, similar in structure to N-(3-acetylphenyl)-5-propan-2-yl-3-isoxazolecarboxamide, showed significant herbicidal activity against both broadleaf and narrowleaf weeds. This demonstrates the potential of these compounds in agricultural applications (Hamper et al., 1995).
Pharmacological Evaluation
- Novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, structurally similar to N-(3-acetylphenyl)-5-propan-2-yl-3-isoxazolecarboxamide, were designed and evaluated as anti-inflammatory and analgesic agents. One compound exhibited significant in vitro anti-inflammatory activity, indicating potential in pharmaceutical development (Shkair et al., 2016).
Crystal Structure Analysis
- The crystal structure of N-(4-acetylphenyl)quinoline-3-carboxamide, a compound related to N-(3-acetylphenyl)-5-propan-2-yl-3-isoxazolecarboxamide, was thoroughly analyzed. Such studies are essential for understanding the molecular properties of these compounds and their potential applications (Polo-Cuadrado et al., 2021).
properties
Molecular Formula |
C15H16N2O3 |
---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-5-propan-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C15H16N2O3/c1-9(2)14-8-13(17-20-14)15(19)16-12-6-4-5-11(7-12)10(3)18/h4-9H,1-3H3,(H,16,19) |
InChI Key |
JNKCZCNWALSZPM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=NO1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Canonical SMILES |
CC(C)C1=CC(=NO1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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